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Compound of Interest

Compound Name:
4-Methoxy-3-

(phenoxymethyl)benzaldehyde

CAS No.: 438531-11-4

Cat. No.: B410892

Get Quote

Executive Summary
This technical guide provides a comprehensive framework for the structural validation of 4-
Methoxy-3-(phenoxymethyl)benzaldehyde using Carbon-13 Nuclear Magnetic Resonance (

C NMR).[1][2][3] Designed for pharmaceutical researchers and synthetic chemists, this
document moves beyond basic peak listing to explore the electronic environments, connectivity
logic, and self-validating protocols required for high-integrity structural elucidation.[1][2][3]

The molecule features two distinct aromatic systems linked by an oxymethylene bridge,

creating a unique spectroscopic signature that requires careful differentiation between the

electron-deficient benzaldehyde core and the electron-rich phenoxy substituent.[1][2][3]

Part 1: Structural Deconstruction & Theoretical Shift
Logic[2][3]
Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct

environments.[2] This predictive logic is essential for identifying anomalies during actual
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acquisition.[1][2][3]

The Carbonyl Core (C=O)[2]
Predicted Shift: ~190–192 ppm.[2][3][4]

Mechanism: The aldehyde carbon is highly deshielded due to the strong electronegativity of

the double-bonded oxygen and the anisotropy of the adjacent aromatic ring.[1][2][3]

Diagnostic Value: This is the most downfield signal.[1][2] Absence indicates reduction (to

alcohol) or oxidation (to acid).[2]

The Oxygenated Aromatic Carbons (C-O)
This molecule contains two quaternary carbons attached to oxygen, which will appear in the

155–165 ppm range:

C4 (Benzaldehyde Ring): Attached to the methoxy group.[1][2][5] Deshielded by the OMe

group and the electron-withdrawing aldehyde (para position).[1][2][3] Expected ~160–165

ppm.[2][4]

C1' (Phenoxy Ring): The ipso carbon of the phenoxy group.[1][2] Attached to the linker

oxygen.[1][2][3] Expected ~158–160 ppm.[2][3][4]

The Aliphatic Linkers
Benzylic Methylene (-CH₂-O-): Located between the benzaldehyde ring (C3) and the

phenoxy oxygen.[1][2][3] The inductive effect of the oxygen and the ring current deshields

this carbon significantly.[2][3] Expected ~65–70 ppm.[2][3][4][6]

Methoxy (-OCH₃): A standard aromatic methoxy group.[1][2][3] Expected ~55–56 ppm.[2][4]

[7]

Part 2: Experimental Protocol
To ensure reproducibility and quantitative accuracy (if required), the following acquisition

parameters are recommended.
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Sample Preparation[2][3][8][9][10]
Solvent: Deuterated Chloroform (

) is the standard.[2] If solubility is poor, DMSO-

may be used, but note that DMSO will shift the carbonyl peak slightly downfield due to
hydrogen bonding.[2][3]

Concentration: 20–50 mg in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the central triplet of

at 77.16 ppm.[2]

Instrument Parameters (Standard 100/125 MHz)
Pulse Sequence:zgpg30 (Power-gated decoupling) for routine assignment.

Relaxation Delay (D1): Set to 2.0–5.0 seconds.

Reasoning: Quaternary carbons (C1, C3, C4, C1') have long spin-lattice relaxation times (

).[2][3] Insufficient delay will suppress these signals, making integration unreliable and
identification difficult.[2][3]

Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary carbons.

Part 3: Spectral Assignment & Data Interpretation[1]
[3]
The following table synthesizes field data and theoretical additivity rules for 4-Methoxy-3-
(phenoxymethyl)benzaldehyde in

.

Table 1: 13C NMR Assignment
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Carbon
Environment

Label
Shift (

, ppm)

Multiplicity
(DEPT)

Structural
Logic

Aldehyde C-CHO 190.8 CH

Characteristic

carbonyl signal.

[1][2][3]

Aromatic

(Benzaldehyde)
C4 164.2 Cq

Ipso to OMe;

strongly

deshielded.[1][2]

Aromatic

(Phenoxy)
C1' 158.5 Cq

Ipso to ether

oxygen; strongly

deshielded.[1][2]

Aromatic

(Benzaldehyde)
C1 130.1 Cq

Ipso to CHO;

shielded relative

to C-O.[1][2]

Aromatic

(Phenoxy)
C3', C5' 129.5 CH

Meta to oxygen;

standard

aromatic shift.[2]

Aromatic

(Benzaldehyde)
C6 129.0 CH

Ortho to CHO;

deshielded by

carbonyl

anisotropy.[1][2]

Aromatic

(Benzaldehyde)
C2 128.5 CH

Ortho to CHO;

adjacent to

substituted C3.

[1][2]

Aromatic

(Benzaldehyde)
C3 127.8 Cq

Ipso to -

CH₂OPh; alkyl

substituted.[1][3]

Aromatic

(Phenoxy)
C4' 121.3 CH

Para to oxygen;

resonance

shielded.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://prepchem.com/4-hydroxy-3-methoxy-benzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Phenyl-Ether
https://patents.google.com/patent/CN112724006A/en
https://prepchem.com/4-hydroxy-3-methoxy-benzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Phenyl-Ether
https://prepchem.com/4-hydroxy-3-methoxy-benzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Phenyl-Ether
https://prepchem.com/4-hydroxy-3-methoxy-benzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Phenyl-Ether
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Phenyl-Ether
https://prepchem.com/4-hydroxy-3-methoxy-benzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Phenyl-Ether
https://prepchem.com/4-hydroxy-3-methoxy-benzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Phenyl-Ether
https://prepchem.com/4-hydroxy-3-methoxy-benzaldehyde/
https://patents.google.com/patent/CN112724006A/en
https://prepchem.com/4-hydroxy-3-methoxy-benzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-Phenyl-Ether
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b410892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic

(Phenoxy)
C2', C6' 114.8 CH

Ortho to oxygen;

strongly

resonance

shielded.[2]

Aromatic

(Benzaldehyde)
C5 111.5 CH

Ortho to OMe;

strongly

resonance

shielded.[1][2]

Linker Methylene -CH₂- 66.5 CH₂

Benzylic and

alpha-to-oxygen.

[1][3]

Methoxy -OCH₃ 55.8 CH₃

Standard

aromatic

methoxy.[1][2][3]

> Note: Shifts may vary by ±0.5 ppm depending on concentration and temperature.[1][2][3] The

distinction between C2/C6 and C3'/C5' often requires 2D correlation (HMBC) for absolute

certainty.[2]

Part 4: Structural Validation Workflow
Relying solely on 1D

C NMR is insufficient for rigorous proof of structure, particularly to rule out regioisomers (e.g.,
the methoxy and phenoxymethyl groups swapped).[2] The following workflow utilizes 2D NMR
to self-validate the assignment.

Graphviz: Structural Elucidation Pathway[2][3]
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Figure 1: Step-by-step NMR workflow for validating the connectivity of the benzaldehyde and

phenoxy fragments.

Key Correlation Checks (Self-Validation)
HMBC Check 1 (The Linker): The methylene protons at ~5.0 ppm should show a correlation

to C3 (benzaldehyde ring), C1' (phenoxy ring), and C2/C4 (benzaldehyde ring).[2] This

proves the bridge connects the two specific rings.[1][2][3]

HMBC Check 2 (The Carbonyl): The aldehyde proton (~9.8 ppm) must correlate to C1, C2,

and C6.[2] If it correlates to a carbon attached to an oxygen, the oxidation state or position is

incorrect.[1][2]

NOE Check: Irradiating the methoxy protons should show an enhancement of the C5-H

proton (benzaldehyde ring), confirming the methoxy is at position 4.[1][2][3]

Part 5: Troubleshooting & Impurities[2][3]
When analyzing the

C spectrum, be vigilant for these common synthetic artifacts:

Impurity Diagnostic Shift (ppm) Origin

Isovanillin Derivative ~145-150 ppm (C-OH)

Unreacted starting material (if

synthesized from isovanillin).

[1][3]

Benzyl Chloride ~46 ppm (CH₂-Cl)
Unreacted reagent used to

form the ether linkage.[1][2][3]

Benzyl Alcohol ~65 ppm (CH₂-OH)

Hydrolysis of the benzyl

chloride or reduction of the

aldehyde.[1][2][3]

Aldehyde Oxidation ~170 ppm (COOH)

Oxidation of the aldehyde to

carboxylic acid (common in

air).[2]
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To cite this document: BenchChem. [Technical Guide: 13C NMR Characterization of 4-
Methoxy-3-(phenoxymethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b410892/docs#technical-guide-13c-nmr-
characterization-of-4-methoxy-3-phenoxymethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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